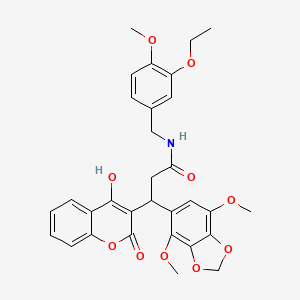![molecular formula C20H18N2O6 B11050218 N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B11050218.png)
N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドは、その独特の構造的特徴とさまざまな科学分野における潜在的な用途で知られる、複雑な有機化合物です。この化合物には、メトキシ、ベンゾジオキソール、オキサゾールなど、複数の官能基が含まれており、その多様な化学反応性と生物活性に寄与しています。
準備方法
合成経路と反応条件
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドの合成は、通常、複数ステップの有機反応を含みます。一般的なアプローチの1つは、7-メトキシ-1,3-ベンゾジオキソールと4-メトキシベンズアルデヒドを縮合させて中間体を形成し、次に無水酢酸と適切な塩基で環化してオキサゾール環を生成することです。最終ステップは、オキサゾール中間体を無水酢酸でアシル化して目的の化合物を生成することです。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、収量と純度を最適化して、より大規模で行われます。連続フロー化学や自動合成などの技術を使用して、効率とスケーラビリティを向上させることができます。温度、圧力、溶媒の選択など、反応条件は、製品の品質を常に維持するために厳密に制御されます。
化学反応の分析
反応の種類
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化されます。
還元: オキサゾール環は、アミンまたは他の還元された誘導体に還元されます。
置換: ベンゾジオキソール環とメトキシフェニル環で、求電子置換反応が起こります。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムを使用した触媒水素化。
置換: 臭素化には臭素を使用、塩素化には塩化チオニルを使用。
生成される主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: アミンまたは還元されたオキサゾール誘導体の生成。
置換: ハロゲン化誘導体の生成。
科学的研究の応用
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について調査されています。
医学: 特に新しい薬物の開発において、その潜在的な治療的用途が検討されています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されます。
作用機序
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することにより、効果を発揮する可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害して、抗がん効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途や状況によって異なる場合があります。
類似化合物の比較
類似化合物
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-ヒドロキシフェニル)-1,2-オキサゾール-3-イル]アセトアミド: 構造は似ていますが、メトキシ基の代わりにヒドロキシ基を持っています。
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-クロロフェニル)-1,2-オキサゾール-3-イル]アセトアミド: 構造は似ていますが、メトキシ基の代わりにクロロ基を持っています。
独自性
N-[5-(7-メトキシ-1,3-ベンゾジオキソール-5-イル)-4-(4-メトキシフェニル)-1,2-オキサゾール-3-イル]アセトアミドは、その独特の化学反応性と生物活性を付与する、官能基の特定の組み合わせによって、ユニークです。メトキシ基とベンゾジオキソール基の両方の存在は、さまざまな科学分野におけるさまざまな用途の可能性を高めます。
類似化合物との比較
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but differs in the side chains and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Another compound with a benzodioxole ring, used in different chemical contexts.
Uniqueness
N-[5-(7-methoxy-2H-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is unique due to its combination of benzodioxole, methoxyphenyl, and oxazole rings, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C20H18N2O6 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N-[5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
InChI |
InChI=1S/C20H18N2O6/c1-11(23)21-20-17(12-4-6-14(24-2)7-5-12)18(28-22-20)13-8-15(25-3)19-16(9-13)26-10-27-19/h4-9H,10H2,1-3H3,(H,21,22,23) |
InChIキー |
QTWYDDYJFGHXFE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC4=C(C(=C3)OC)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)

![1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
![9-Methoxy-5,9-dimethyl-2-[2-(pyridin-3-yl)piperidin-1-yl]dec-3-yn-5-ol](/img/structure/B11050183.png)
![Methyl 4-[2,5-dioxo-3-(4-phenylpiperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11050194.png)
![Diethyl 2,2'-(ethane-1,2-diyldiimino)bis[6-(furan-2-yl)-4-phenylcyclohexa-1,3-diene-1-carboxylate]](/img/structure/B11050199.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![2-Furancarboxamide, N-(6-bromo-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)-](/img/structure/B11050209.png)
![1-[(2,3-Dibromopropyl)sulfonyl]octane](/img/structure/B11050213.png)
